molecular formula C8H9F3N2O3 B13699286 2,4-Dimethoxy-alpha-(trifluoromethyl)pyrimidine-5-methanol

2,4-Dimethoxy-alpha-(trifluoromethyl)pyrimidine-5-methanol

Cat. No.: B13699286
M. Wt: 238.16 g/mol
InChI Key: QCDSDEHZAKZKIB-UHFFFAOYSA-N
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Description

MFCD32661966 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32661966 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to drive the reactions to completion.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of MFCD32661966 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of reactants are combined in industrial reactors, with continuous monitoring of reaction conditions to maintain optimal performance.

    Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and automated distillation units, are employed to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards and specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD32661966 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert MFCD32661966 into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

    Solvents: Organic solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD32661966 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32661966 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H9F3N2O3/c1-15-6-4(5(14)8(9,10)11)3-12-7(13-6)16-2/h3,5,14H,1-2H3

InChI Key

QCDSDEHZAKZKIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(C(F)(F)F)O)OC

Origin of Product

United States

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